6-(Methylthio)pyridin-2-ylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylthio)pyridin-2-ylboronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)pyridin-2-ylboronic acid pinacol ester typically involves the reaction of 6-(Methylthio)pyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The scalability of the Suzuki-Miyaura coupling reaction makes it an ideal choice for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)pyridin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-(Methylthio)pyridin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Methylthio)pyridin-2-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic ester transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-boronic acid pinacol ester: Similar in structure but with a thiophene ring instead of a pyridine ring.
6-(Methylthio)pyridine-2-boronic acid: Lacks the pinacol ester group, making it less stable and less versatile in certain reactions.
Uniqueness
6-(Methylthio)pyridin-2-ylboronic acid pinacol ester is unique due to its stability and versatility in various chemical reactions. The presence of the pinacol ester group enhances its stability, making it a valuable intermediate in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions under mild conditions further adds to its uniqueness and utility in scientific research and industrial applications .
Properties
Molecular Formula |
C12H18BNO2S |
---|---|
Molecular Weight |
251.16 g/mol |
IUPAC Name |
2-methylsulfanyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-6-8-10(14-9)17-5/h6-8H,1-5H3 |
InChI Key |
DCYVLFMWOHCIIN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.